N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
Description
Historical Context and Discovery
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride emerged in the early 21st century as part of broader efforts to explore strained alicyclic compounds in synthetic organic chemistry. While its exact discovery timeline remains undocumented in public literature, its structural analogs, such as cyclobutylamine and cyclopropylmethyl derivatives, have been studied since the mid-20th century for their unique reactivity. The compound gained attention as a synthetic intermediate in pharmaceutical research, particularly for its potential utility in designing kinase inhibitors and other bioactive molecules. Its synthesis likely evolved from methodologies involving reductive amination or nucleophilic substitution reactions, leveraging the strained cyclopropane and cyclobutane rings to achieve targeted functionalization.
Classification within Organic Chemistry
This compound belongs to the class of secondary alicyclic amine hydrochlorides , characterized by:
- A cyclobutane ring directly bonded to an amine group.
- A cyclopropylmethyl substituent on the nitrogen atom.
- A hydrochloride counterion enhancing solubility and stability.
Its classification intersects with strained ring systems and heteroatom-containing alicyclics , which are pivotal in medicinal chemistry due to their conformational rigidity and metabolic resistance. The cyclopropane and cyclobutane rings introduce significant angle strain, influencing both reactivity and intermolecular interactions.
Significance in Chemical Research
This compound serves as a versatile building block in organic synthesis. Key applications include:
- Pharmaceutical intermediates : Used in developing LIMK (LIM kinase) inhibitors, which are investigated for anticancer properties.
- Structural probes : The strained rings enable studies on ring-opening reactions and steric effects in catalytic processes.
- Supramolecular chemistry : Its rigid structure aids in designing host-guest complexes with tailored binding affinities.
Structural Overview and Nomenclature
The compound’s structure comprises:
- Cyclobutane core : A four-membered carbocyclic ring bonded to an amine group.
- Cyclopropylmethyl substituent : A cyclopropane ring connected via a methylene bridge to the nitrogen.
- Hydrochloride salt : Ionic pairing with Cl⁻ to stabilize the protonated amine.
IUPAC Name :
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
Simplified Structural Formula :
C₈H₁₆ClN (cyclobutyl group: C₄H₇; cyclopropylmethyl group: C₄H₇; hydrochloride: HCl).
IUPAC Identification and Registry Numbers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1010097-75-2 | |
| Molecular Formula | C₈H₁₆ClN | |
| Molecular Weight | 161.672 g/mol | |
| SMILES Notation | C1CC1CNC2CCC2.Cl |
The CAS registry number 1010097-75-2 is the primary identifier for this compound, with additional synonyms including Cyclobutyl-methyl-amine HCl and N-(Cyclopropylmethyl)cyclobutanamine HCl. Its IUPAC name adheres to systematic nomenclature rules, prioritizing the cyclobutane ring as the parent structure and the cyclopropylmethyl group as the substituent.
Properties
IUPAC Name |
N-(cyclopropylmethyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(3-1)9-6-7-4-5-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHHJQZDCSLTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704050 | |
| Record name | N-(Cyclopropylmethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010097-75-2 | |
| Record name | N-(Cyclopropylmethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Cyclopropylmethylamine Intermediate
Cyclopropylmethylamine is a crucial intermediate for synthesizing N-(Cyclopropylmethyl)cyclobutanamine hydrochloride. One of the most efficient industrial methods involves the reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride catalytic system. This method is characterized by mild reaction conditions, safety, and high purity of the product.
Method Summary:
- Starting materials: Cyclopropanecarbonitrile, nickel dichloride (NiCl2), sodium borohydride (NaBH4), tetrahydrofuran (THF) as solvent.
- Reaction conditions: Stirring under nitrogen atmosphere, temperature controlled between 20-45 °C, reaction time 10-18 hours.
- Workup: After reaction completion, water is added, the mixture is stirred and allowed to separate. The aqueous layer is extracted multiple times with dichloromethane (DCM). The combined organic phases are dried over anhydrous sodium sulfate and filtered.
- Purification: The organic phase is subjected to normal pressure distillation to collect the product at 83-85 °C. Unqualified fractions are redistilled to improve yield and purity.
Key reaction parameters and yields from an example batch:
| Parameter | Value/Range |
|---|---|
| Molar ratio cyclopropanecarbonitrile : NaBH4 | 1 : 3 to 1 : 6 |
| Weight ratio THF : cyclopropanecarbonitrile | 2 : 1 to 8 : 1 (preferably 3 : 1 to 5 : 1) |
| Molar ratio NiCl2 : cyclopropanecarbonitrile | 0.01 : 1 to 0.1 : 1 |
| Reaction temperature | 20-45 °C (example at 25 °C) |
| Reaction time | 10-18 hours (example 16 h) |
| Product purity (GC) | 98% |
| Yield | ~50% |
| Water content in product | ≤ 0.5% |
- Uses inexpensive and readily available raw materials.
- Mild reaction conditions reduce risk and energy consumption.
- Simple post-treatment and purification steps.
- Suitable for scale-up in industrial production.
Cyclopropanecarbonitrile + NaBH4/NiCl2 → Cyclopropylmethylamine
This method is described in detail in patent CN110066221B and has been validated by analytical methods such as gas chromatography.
Preparation of Cyclobutanamine Derivatives
This compound involves the cyclobutanamine moiety. While direct preparation methods for this exact compound are scarce, related synthetic procedures for cyclobutanamine derivatives provide valuable insights.
One approach involves the use of N-methylcyclobutanamine hydrochloride as a reference compound, which can be prepared and purified via standard amine hydrochloride synthesis methods. For example, amine hydrochlorides are often prepared by treating the free amine with hydrochloric acid in an appropriate solvent, followed by crystallization.
A reported synthetic step involving N-methylcyclobutanamine hydrochloride includes its use in amide coupling reactions with various substrates under mild conditions (e.g., in DMF with coupling agents such as BOP and bases like diisopropylethylamine), indicating the stability and reactivity of the cyclobutanamine hydrochloride salts.
Synthesis of this compound
The final target compound, this compound, can be synthesized by coupling cyclopropylmethylamine with cyclobutanone or its derivatives, followed by conversion to the hydrochloride salt.
Formation of N-(Cyclopropylmethyl)cyclobutanamine:
- React cyclopropylmethylamine with cyclobutanone under reductive amination conditions.
- Typical reductive amination involves mixing the amine and ketone in a solvent (e.g., methanol or ethanol), adding a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
- Reaction conditions are mild (room temperature to 50 °C), with reaction times varying from several hours to overnight.
Conversion to hydrochloride salt:
- The free amine is treated with hydrochloric acid in an organic solvent or aqueous medium.
- The salt precipitates or crystallizes upon cooling or solvent removal.
- The hydrochloride salt is isolated by filtration and drying.
Alternative preparation of cyclopropylmethyl halides (precursors for amine synthesis):
- Cyclopropylmethanol can be converted to cyclopropylmethyl halides using N-halosuccinimide and dialkyl sulfide complexes in organic solvents such as dichloromethane or dimethylformamide at 0–40 °C. This method provides halide intermediates for further amination reactions.
Data Table Summarizing Preparation Methods
| Step | Starting Material(s) | Reagents/Conditions | Product | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Reduction of cyclopropanecarbonitrile to cyclopropylmethylamine | Cyclopropanecarbonitrile, NaBH4, NiCl2, THF | 20-45 °C, 10-18 h, N2 atmosphere | Cyclopropylmethylamine | ~50% yield, 98% purity | Industrial scale, mild conditions |
| Preparation of cyclopropylmethyl halide | Cyclopropylmethanol, N-halosuccinimide, dialkyl sulfide | 0–40 °C, organic solvent (DCM/DMF) | Cyclopropylmethyl halide | Not specified | Intermediate for amination |
| Reductive amination to N-(Cyclopropylmethyl)cyclobutanamine | Cyclopropylmethylamine, cyclobutanone | Reductive amination (NaBH3CN or catalytic H2) | N-(Cyclopropylmethyl)cyclobutanamine | Variable | Followed by salt formation |
| Formation of hydrochloride salt | N-(Cyclopropylmethyl)cyclobutanamine | HCl treatment in solvent | This compound | High purity | Crystallization and isolation |
Analysis and Research Findings
- The reduction of nitriles using sodium borohydride in the presence of nickel catalysts is a proven, scalable method yielding high-purity cyclopropylmethylamine with relatively simple purification steps.
- The preparation of cyclopropylmethyl halides via N-halosuccinimide/dialkyl sulfide complexes is a mild and efficient halogenation method, useful for generating intermediates for amination reactions.
- Reductive amination remains the preferred method to couple cyclopropylmethylamine with cyclobutanone to form the target amine due to its operational simplicity and mild conditions.
- The hydrochloride salt formation is a standard procedure to improve compound stability and facilitate handling and purification.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopropylmethyl)cyclobutanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Organic Chemistry
N-(Cyclopropylmethyl)cyclobutanamine serves as a valuable building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules, making it useful in developing new chemical intermediates and specialty chemicals.
Medicinal Chemistry
This compound exhibits potential biological activity, which opens avenues for research in drug development. Its pharmacological profiles suggest applications in:
- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
- Cytotoxicity : In vitro studies show selective cytotoxicity against cancer cell lines like HeLa and A549, with IC50 values indicating effective concentrations.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of N-(cyclopropylmethyl)cyclobutanamine against Staphylococcus aureus. The results highlighted the compound's potential as an antibiotic with a novel mechanism of action.
| Compound | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| N-(Cyclopropylmethyl)cyclobutanamine | 8 | Inhibition of cell wall synthesis |
| Control Antibiotic | 32 | Disruption of protein synthesis |
Study 2: Cytotoxicity Assessment
In vitro studies evaluated the cytotoxic effects on human cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 3.5 |
| A549 | 12 | 4.0 |
These findings suggest that N-(cyclopropylmethyl)cyclobutanamine may interact with specific protein targets, potentially influencing metabolic pathways associated with cancer cell viability.
The biological activity of N-(cyclopropylmethyl)cyclobutanamine is hypothesized to involve interactions with neurotransmitter systems and cytochrome P450 enzymes, suggesting its role in modulating mood and cognition. This opens up further research possibilities for its application in treating neurological disorders.
Mechanism of Action
The mechanism by which N-(Cyclopropylmethyl)cyclobutanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric Effects : The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl in ).
- Polarity : Electron-withdrawing groups (e.g., isoxazole in Compound 29) increase polarity, affecting solubility and receptor binding .
- Thermal Stability: Complex substituents (e.g., isoxazole-ether) correlate with higher decomposition temperatures (240°C for Compound 29 vs.
Pharmacological Activity
Key Findings :
- Mechanistic Diversity : Cyclobenzaprine HCl, a cyclobutanamine derivative with a dibenzocycloheptene substituent, acts as a muscle relaxant via unrelated mechanisms (e.g., serotonin modulation), highlighting how substituents dictate functional outcomes .
Biological Activity
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring and a cyclopropylmethyl substituent. Its unique structure may contribute to its biological properties, particularly in modulating neurotransmitter systems and inhibiting specific enzyme pathways.
Research indicates that compounds similar to this compound may act as inhibitors of various biological targets. For instance, studies have shown that secondary amines can exhibit significant inhibitory activity against certain pathogens. Specifically, compounds with cyclopropyl groups have demonstrated promising results in inhibiting the growth of malaria parasites by targeting the PfFNT transporter, which is crucial for the parasite's metabolism .
Table 1: Inhibitory Activity Against Malaria Parasites
| Compound | Concentration (nM) | % Inhibition |
|---|---|---|
| N-(Cyclopropylmethyl)cyclobutanamine | 50 | 94% |
| Reference Compound 1 | 50 | >90% |
| Reference Compound 2 | 50 | >90% |
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity have shown that this compound exhibits low toxicity across various cell lines. For example, cell viability assays indicated that concentrations up to 100 μM did not significantly affect cell proliferation in HEK293 and HepG2 cells, suggesting a favorable safety margin for therapeutic applications .
Table 2: Cytotoxicity Results
| Cell Line | Concentration (μM) | Viability (%) |
|---|---|---|
| HEK293 | 10 | 98 |
| HepG2 | 10 | 95 |
| HEK293 | 100 | 99 |
Efficacy in Animal Models
The efficacy of this compound has been evaluated in various animal models. In a mouse model of malaria, the compound demonstrated significant parasite load reduction when administered at specific dosages. Notably, oral administration at higher doses resulted in effective bioavailability and rapid clearance, indicating its potential for further development as an antimalarial agent .
Case Study: Malaria Mouse Model
- Model Used : P. falciparum SCID mouse model
- Dosage : Administered at 50 mg/kg/day for four consecutive days
- Outcome : Significant reduction in parasitemia observed with high blood concentrations post-administration.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
